molecular formula C13H17N B1681611 Selegiline CAS No. 14611-51-9

Selegiline

Cat. No. B1681611
CAS RN: 14611-51-9
M. Wt: 187.28 g/mol
InChI Key: MEZLKOACVSPNER-GFCCVEGCSA-N
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Description

Synthesis Analysis

Selegiline is prepared in a three-step synthesis starting from phenylacetone and methylamine . Its possible impurities may be the (+)-isomer and compounds formed in side reactions .


Molecular Structure Analysis

The molecular structure of Selegiline can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

Selegiline is a selective, irreversible inhibitor of Monoamine oxidase type B (MAO-B). It blocks dopamine metabolism and inhibits dopamine degradation, thus increasing dopamine and improving motor symptoms of patients .


Physical And Chemical Properties Analysis

The physical and chemical properties of Selegiline can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .

Scientific Research Applications

1. Parkinson’s Disease and Neuroprotection

Selegiline, primarily known as a monoamine oxidase B (MAO-B) inhibitor, has been extensively studied for its role in the treatment of Parkinson’s disease. Researchers have explored various formulations and delivery methods to enhance its effectiveness. For example, a study developed a selegiline nanoemulsion for direct nose-to-brain delivery, showing significant improvement in behavioral activities in Parkinson’s disease models compared to oral administration (Kumar, Ali, & Baboota, 2016). Additionally, selegiline's potential as a neuroprotective agent has been a subject of interest, with studies indicating its ability to protect neurons against various neurotoxins and to stimulate gene expression related to neuronal health (Ebadi, Sharma, Shavali, & El Refaey, 2002).

2. Stroke Recovery and Brain Health

Selegiline's role in facilitating recovery after stroke has been investigated, with studies suggesting that it may enhance the recovery process due to its neuroprotective and antiapoptotic properties. Clinical trials have shown improvement in functional and cognitive recovery in stroke patients treated with selegiline (Sivenius, Sarasoja, Aaltonen, Heinonen, Kilkku, & Reinikainen, 2001). Moreover, selegiline has been observed to mitigate oxidative stress and cognitive abnormalities in rat models of transient global ischemia, suggesting its potential as an alternative therapy in such conditions (Ahmari, Sharafi, Mahmoudi, Jafari-Anarkoli, Gharbavi, & Hosseini, 2020).

3. Cognitive Function and Neurological Disorders

Research has also focused on selegiline's impact on cognitive functions. Studies have shown that selegiline may improve memory impairment mediated by the cholinergic system, with potential benefits in the treatment of dementia. The effects of selegiline alone or in combination with other drugs like donepezil on memory impairment have been explored in animal models (Takahata, Minami, Kusumoto, Shimazu, & Yoneda, 2005). Additionally, selegiline's ability to induce differentiation of stem cells into neuron-like cells highlights its potential use in cell therapy for neurodegenerative diseases (Bakhshalizadeh, Esmaeili, Houshmand, Shirzad, & Saedi, 2011).

4. Sepsis and Organ Dysfunction

Selegiline has been studied for its potential in treating sepsis and associated organ dysfunction. A study on septic rats with peritonitis demonstrated that selegiline improved survival rates, reduced inflammation, oxidative stress, and apoptosis, suggesting its adjuvant potential in critical care settings (Tsao, Jhang, Chen, Ka, Wu, Liaw, Huang, & Wu, 2014).

Safety And Hazards

Selegiline is associated with higher incidence of adverse events of neuropsychiatric disorders . Patients who have previously shown hypersensitivity to selegiline should not use any form of the medication .

properties

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride)
Record name Selegiline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023575
Record name Selegiline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression.
Record name Selegiline
Source DrugBank
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Product Name

Selegiline

CAS RN

14611-51-9
Record name Selegiline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Selegiline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selegiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Selegiline
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Record name Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R)
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Record name SELEGILINE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

141-142 °C
Record name Selegiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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